Benzoylpyrazole
Overview
Description
Benzoylpyrazole is a useful research compound. Its molecular formula is C10H8N2O and its molecular weight is 172.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166869. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Herbicides and Weed Management
Benzoylpyrazole compounds, particularly 1-Alkyl-4-(3-azacyclobenzoyl)-5-hydroxypyrazoles, have demonstrated significant effectiveness as herbicides. They inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), leading to weed bleaching by disrupting plastoquinone and α-tocopherol biosynthesis. Studies have shown that modifications at the C(3) position of benzoylpyrazoles can enhance activity against specific weeds like wild oat and blackgrass while maintaining selectivity towards crops like wheat. These findings have been instrumental in developing herbicides with improved selectivity and efficacy (Benkő et al., 2003).
Pharmaceutical Research - COX-2 Inhibitors
This compound derivatives have been investigated for their potential in pharmaceutical applications, specifically as inhibitors of cyclooxygenase-2 (COX-2). This exploration led to the development of compounds like celecoxib, which is currently used in treating conditions like rheumatoid arthritis and osteoarthritis. The research focused on modifying pyrazole analogs to achieve a desirable pharmacokinetic profile, leading to the identification of effective and selective COX-2 inhibitors (Penning et al., 1997).
Insecticidal and Fungicidal Activities
Studies have shown that certain this compound derivatives possess significant insecticidal and fungicidal properties. These compounds, particularly benzoyl hydrazines containing pyrazole, have been evaluated for their effectiveness against pests like Mythimna separata and various fungi. The results indicate these derivatives as potential candidates for environmentally benign compounds with high biological activity and low resistance (Yan et al., 2012).
Antioxidant and Anti-inflammatory Activities
This compound derivatives, specifically 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde, have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These compounds demonstrated significant activity, with some showing potent antioxidant effects compared to standard treatments. The research highlights the potential therapeutic applications of these derivatives in managing oxidative stress and inflammation (Sudha et al., 2021).
Neutrophil Elastase Inhibitors
N-benzoylpyrazole derivatives have been identified as novel inhibitors of human neutrophil elastase (NE), an enzyme implicated in the pathogenesis of pulmonary diseases. Through high-throughput screening, potent NE inhibitors were discovered among N-benzoylpyrazole derivatives. These findings suggest their potential use in developing new treatments for pulmonary conditions (Schepetkin et al., 2007).
Metal Ion Detection and Extraction
This compound compounds have been explored for their utility in detecting and extracting metal ions. For instance, 1-Phenyl-3-methyl-4-benzoylpyrazol-5-one has shown promise as a reagent for the group-extraction and spectrophotometric determination of various metal ions such as copper, nickel, and cobalt (Mirza & Nwabue, 1981).
Mechanism of Action
Target of Action
Benzoylpyrazole primarily targets the 4-Hydroxyphenylpyruvate dioxygenase (HPPD) enzyme . This enzyme is crucial for the normal growth of plants as it catalyzes the conversion of 4-hydroxyphenylpyruvic acid (HPPA) to homogentisate (HGA), an important precursor for the biosynthesis of tocopherol and plastoquinone .
Mode of Action
This compound acts as an HPPD inhibitor . It binds to the HPPD enzyme, preventing it from catalyzing the conversion of HPPA to HGA . This inhibition disrupts the normal biochemical pathways in plants, leading to a series of downstream effects .
Biochemical Pathways
The inhibition of HPPD by this compound disrupts the normal biosynthesis of tocopherol and plastoquinone . These compounds are essential for the normal growth and development of plants. Their deficiency leads to severe injury in plants, causing them to become bleached in sunlight, eventually leading to necrosis and death .
Pharmacokinetics
This process is similar to electroless oxidation, resulting in the formation of various dimers .
Result of Action
The primary result of this compound’s action is the bleaching and eventual death of plants . By inhibiting the HPPD enzyme, this compound disrupts crucial biochemical pathways, leading to a deficiency of essential compounds. This deficiency manifests as bleaching in plants exposed to sunlight, followed by necrosis and death .
Biochemical Analysis
Biochemical Properties
Benzoylpyrazole plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), a Fe(II)-dependent and non-heme dioxygenase . The interaction between this compound and HPPD involves binding to the enzyme’s active site, leading to the inhibition of its catalytic activity. This inhibition disrupts the biosynthesis of essential compounds like tocopherol and plastoquinone, which are vital for plant growth .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In plant cells, it acts as a herbicide by inhibiting HPPD, leading to the accumulation of toxic intermediates and causing cell death . In mammalian cells, this compound has been studied for its potential anti-inflammatory and anticancer properties. It influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of HPPD, forming a stable complex that prevents the enzyme from catalyzing its substrate . This binding interaction leads to the inhibition of HPPD activity, resulting in the disruption of metabolic pathways essential for cell survival. Additionally, this compound has been shown to modulate the expression of genes involved in inflammation and cancer, further elucidating its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have been noted, particularly in in vitro and in vivo studies. Prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively inhibits target enzymes . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic effects without significant toxicity . These findings highlight the importance of dosage optimization in the application of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes like HPPD . The inhibition of HPPD by this compound disrupts the conversion of 4-hydroxyphenylpyruvic acid to homogentisate, affecting the biosynthesis of tocopherol and plastoquinone . Additionally, this compound may influence other metabolic pathways by modulating the activity of enzymes and altering metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic and agricultural applications .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within the chloroplasts, mitochondria, or nuclei can impact its interactions with biomolecules and its overall efficacy.
Properties
IUPAC Name |
phenyl(1H-pyrazol-5-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10(9-6-7-11-12-9)8-4-2-1-3-5-8/h1-7H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMQWGLCXYHTES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=NN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286771 | |
Record name | benzoylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19854-92-3 | |
Record name | 19854-92-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166869 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | benzoylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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